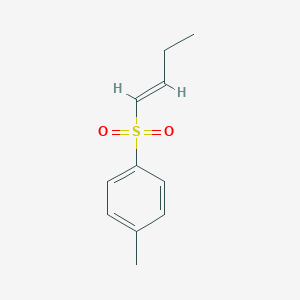
But-1-enyl-p-tolyl sulphone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-1-enyl-p-tolyl sulphone, also known as BTS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTS is a sulfone derivative that contains both a butene and a tolyl group, making it a versatile molecule with unique properties.
Mecanismo De Acción
But-1-enyl-p-tolyl sulphone is believed to act as an inhibitor of enzymes that play a role in the biosynthesis of cholesterol. It is thought to work by binding to the active site of these enzymes, thereby preventing them from catalyzing the reaction.
Biochemical and Physiological Effects:
But-1-enyl-p-tolyl sulphone has been shown to have a variety of biochemical and physiological effects. It has been found to lower cholesterol levels in animal models, and it has also been shown to have anti-inflammatory properties. Additionally, But-1-enyl-p-tolyl sulphone has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of But-1-enyl-p-tolyl sulphone is its excellent solubility in various organic solvents, making it an ideal candidate for use in organic reactions. However, one limitation of But-1-enyl-p-tolyl sulphone is its high cost, which may limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for research on But-1-enyl-p-tolyl sulphone. One area of interest is the development of new pharmaceutical compounds based on the unique chemical structure of But-1-enyl-p-tolyl sulphone. Additionally, research could focus on the use of But-1-enyl-p-tolyl sulphone as a catalyst in organic reactions, as well as its potential applications in material science. Further studies could also investigate the potential use of But-1-enyl-p-tolyl sulphone in the treatment of neurodegenerative diseases.
Métodos De Síntesis
But-1-enyl-p-tolyl sulphone can be synthesized through a variety of methods, including the reaction of toluene with butadiene in the presence of a catalyst. This method yields a high yield of But-1-enyl-p-tolyl sulphone with good purity.
Aplicaciones Científicas De Investigación
But-1-enyl-p-tolyl sulphone has been studied extensively for its potential applications in various fields, including material science, organic synthesis, and pharmaceuticals. It has been found to have excellent solubility in various organic solvents, making it an ideal candidate for use in organic reactions. But-1-enyl-p-tolyl sulphone has also been used as a building block for the synthesis of various pharmaceutical compounds due to its unique chemical structure.
Propiedades
Número CAS |
111895-49-9 |
|---|---|
Fórmula molecular |
C11H14O2S |
Peso molecular |
210.29 g/mol |
Nombre IUPAC |
1-[(E)-but-1-enyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C11H14O2S/c1-3-4-9-14(12,13)11-7-5-10(2)6-8-11/h4-9H,3H2,1-2H3/b9-4+ |
Clave InChI |
CGOCKBRDRHIVRU-RUDMXATFSA-N |
SMILES isomérico |
CC/C=C/S(=O)(=O)C1=CC=C(C=C1)C |
SMILES |
CCC=CS(=O)(=O)C1=CC=C(C=C1)C |
SMILES canónico |
CCC=CS(=O)(=O)C1=CC=C(C=C1)C |
Sinónimos |
1-[(E)-but-1-enyl]sulfonyl-4-methyl-benzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Hydroxy-1,3-dimethyl-6-phenyl-1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B221059.png)
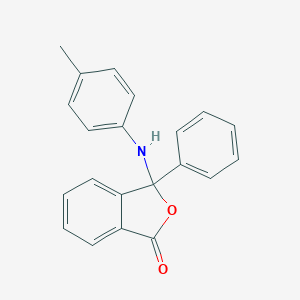
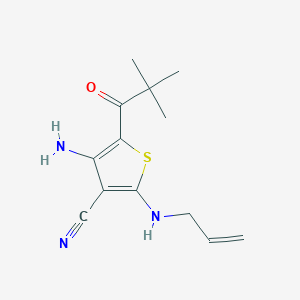
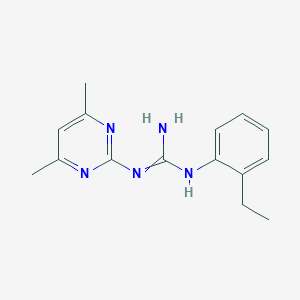
![Thieno[3,2-c][2,6]naphthyridine](/img/structure/B221070.png)
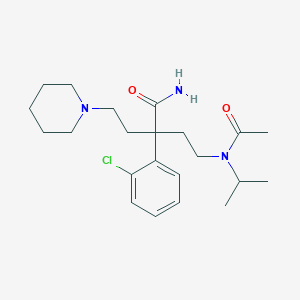
![[(6E,8E,10Z,16E)-15,22-Dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 2-(cyclohexene-1-carbonylamino)propanoate](/img/structure/B221105.png)
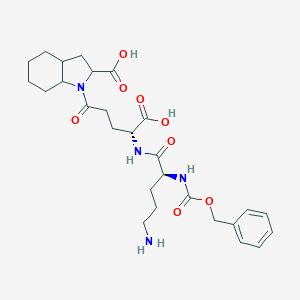
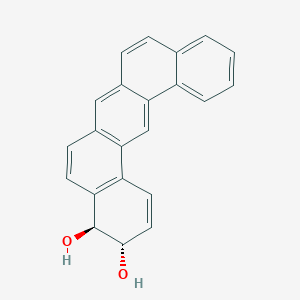
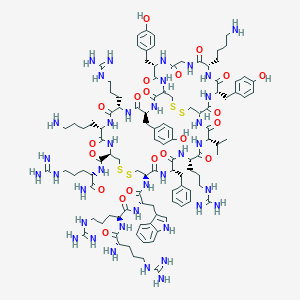
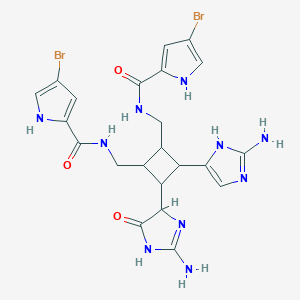
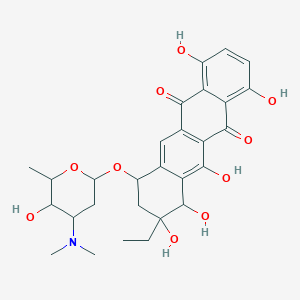
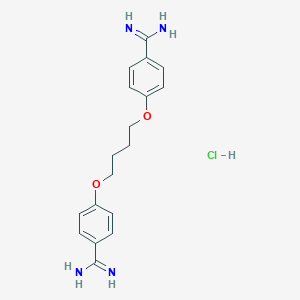
![(2R,3S,5R)-2-[[2-aminooxyethyl(methyl)amino]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-ol](/img/structure/B221169.png)